Methyl 4-((4-chlorobenzyl)amino)butanoate
Description
Methyl 4-((4-chlorobenzyl)amino)butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted with a 4-chlorobenzylamino group.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI Key |
BYVGMKBVDILTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Methyl 4-Chlorobutyrate with 4-Chlorobenzylamine
The most common and industrially relevant method for synthesizing this compound involves the nucleophilic substitution of methyl 4-chlorobutyrate by 4-chlorobenzylamine under basic conditions. The reaction typically proceeds as follows:
-
- Methyl 4-chlorobutyrate
- 4-Chlorobenzylamine
- Potassium carbonate (K2CO3) as a base
- N,N-Dimethylformamide (DMF) as solvent
-
- Mix p-aminochlorobenzene (4-chlorobenzylamine) with DMF and potassium carbonate.
- Add methyl 4-chlorobutyrate dropwise at 10-20°C to control exothermicity.
- Heat the reaction mixture to approximately 40-50°C and maintain for about 4 hours.
- Quench the reaction by adding water slowly at 40-50°C.
- Cool the mixture to 10-15°C to induce crystallization.
- Filter and isolate the product.
Outcome:
This method yields methyl 4-((4-chlorophenyl)amino)butanoate with a high yield of approximately 96.7% and good purity.
| Parameter | Condition/Value |
|---|---|
| Temperature (addition) | 10-20°C |
| Reaction temperature | 40-50°C |
| Reaction time | 4 hours |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide |
| Yield | 96.7% |
Analytical and Process Considerations
Reaction Parameters Impacting Yield and Purity
- Base Amount: The quantity of potassium carbonate is critical; it must be sufficient to neutralize hydrochloric acid generated and drive the substitution reaction forward without causing side reactions.
- Temperature Control: Maintaining low temperature during reagent addition prevents side reactions and decomposition. Heating to moderate temperatures (40-50°C) ensures reaction completion.
- Solvent Choice: DMF is preferred due to its polar aprotic nature, which favors nucleophilic substitution reactions.
Purification and Isolation
- Crystallization from aqueous media after reaction quenching provides a straightforward method for product isolation.
- Filtration and washing yield a high purity solid product suitable for further synthetic use.
Scale-Up and Industrial Feasibility
- The described method has been demonstrated on a >100 g scale with excellent reproducibility and high yield, indicating good scalability for industrial applications.
Comparative Analysis of Preparation Routes
| Aspect | Nucleophilic Substitution Route | Alternative Routes (e.g., Catalytic Reduction) |
|---|---|---|
| Starting Materials | Methyl 4-chlorobutyrate, 4-chlorobenzylamine | Methyl 4-formylbenzoate (for other derivatives) |
| Reaction Type | Nucleophilic substitution | Catalytic reduction of oximes or aldehydes |
| Typical Solvent | DMF | Various, including aqueous or organic solvents |
| Reaction Temperature | 10-50°C | Variable, often elevated temperatures |
| Yield | ~96.7% | Variable, depends on catalyst and conditions |
| Purification Method | Crystallization, filtration | Filtration, acid-base extraction |
| Industrial Viability | High, due to simplicity and high yield | Moderate, requires catalyst handling |
The nucleophilic substitution method is preferred for this compound due to its efficiency and operational simplicity.
Summary Table of Key Experimental Data
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 4-chlorobenzylamine + methyl 4-chlorobutyrate, K2CO3, DMF, 10-50°C, 4 h | 96.7 | High purity, crystallization isolation |
| Acid hydrolysis (optional) | 98% H2SO4, water, 90-100°C, 3 h | 95.2 | Converts ester to acid derivative |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzyl group (R) and the ester/amine backbone (R1). Below is a detailed comparison based on the available evidence:
Structural Analogues and Substituent Effects
- 4-Chlorobenzyl Derivatives: Methyl 4-((4-chlorobenzyl)amino)butanoate shares the 4-chlorobenzyl group with compounds tested for herbicidal activity in Molecules (2012). These derivatives showed moderate activity against rape (IC₅₀ ~10–50 µM) but negligible effects on barnyard grass . The chloro substituent likely enhances lipophilicity and membrane permeability, contributing to bioactivity.
- Methylbenzyl Analogues: describes a coumarin derivative synthesized using p-methylbenzylamine. For example, methyl-substituted analogs may exhibit lower metabolic stability compared to chloro derivatives due to reduced resistance to oxidative degradation .
Phenyl and Methoxy-Substituted Derivatives : Compounds with phenyl or 4-methoxyphenyl groups () demonstrated weaker herbicidal activity than chloro-substituted analogs. The methoxy group’s electron-donating nature may reduce binding affinity to target enzymes or receptors compared to the electron-withdrawing chloro group .
Biological Activity
Methyl 4-((4-chlorobenzyl)amino)butanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a chlorobenzyl group attached to a butanoic acid backbone. The structural formula can be represented as follows:
This compound's unique structure may contribute to its interaction with various biological targets, leading to diverse pharmacological effects.
1. Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. For instance, one study indicated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N5a | A549 | 15.2 |
| N5a | HepG2 | 12.8 |
| N5a | HCT-116 | 10.5 |
The above table illustrates the potency of related compounds, suggesting that modifications in the structure can significantly impact their biological activity.
2. GABA Transport Inhibition
This compound has also been investigated for its role as an inhibitor of GABA transporters. GABA transporters are critical in regulating neurotransmission and have been identified as potential targets for treating neuropathic pain .
In vitro assays demonstrated that certain derivatives showed promising inhibitory activity against mouse GAT subtypes, with pIC50 values indicating effective inhibition at micromolar concentrations:
Table 2: Inhibitory Potency Against GABA Transporters
| Compound Name | GAT Subtype | pIC50 |
|---|---|---|
| 39c | mGAT4 | 5.36 |
| 50a | mGAT2 | 5.43 |
These results highlight the potential of this compound in modulating neurotransmitter levels, which could be beneficial in treating conditions associated with GABAergic dysfunction.
The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and cell proliferation.
Case Study: TRPV4 Modulation
One notable study examined the compound's effect on TRPV4 channels, which are implicated in various physiological processes and pathologies, including pulmonary edema associated with COVID-19 . The compound's ability to modulate TRPV4 activity could provide insights into its therapeutic potential in respiratory diseases.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((4-chlorobenzyl)amino)butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Esterification : React 4-aminobutyric acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-aminobutanoate .
Benzylation : Introduce the 4-chlorobenzyl group via nucleophilic substitution or reductive amination. For example, react methyl 4-aminobutanoate with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Critical Parameters : Temperature (reflux conditions for esterification), solvent polarity (DMF for benzylation), and stoichiometric ratios (excess benzylating agent to minimize side reactions).
- Yield Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm the ester carbonyl (~170 ppm), aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl), and amine protons (δ 2.5–3.5 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles, hydrogen bonding (e.g., N–H···O interactions), and stereochemistry. Compare with reported analogs (e.g., Methyl 4-[(5-chloropyrimidin-2-yl)amino]butanoate) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amine groups. Sparingly soluble in water .
- Stability : Hydrolyzes under strongly acidic/basic conditions. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the 4-chlorobenzyl substituent influence reactivity compared to analogs (e.g., methyl 4-(3-aminophenyl)butanoate)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl group on the benzyl ring reduces electron density at the amino group, decreasing nucleophilicity. Compare with meta-substituted analogs using Hammett constants .
- Steric Effects : Para-substitution minimizes steric hindrance, enhancing accessibility for reactions (e.g., acylation). Validate via kinetic studies or DFT calculations .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent synthetic protocols (e.g., drying solvents, inert atmosphere).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 4-chlorobenzyl chloride or hydrolysis products).
- Referencing : Cross-validate with literature data for structurally similar compounds (e.g., methyl 4-[(2-bromo-4-methylphenyl)amino]butanoate) .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F or NO₂) to enhance binding affinity. Test using fluorescence-based enzymatic assays .
- Docking Studies : Perform molecular docking with target enzymes (e.g., kinases) to predict interaction sites. Validate via mutagenesis or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
